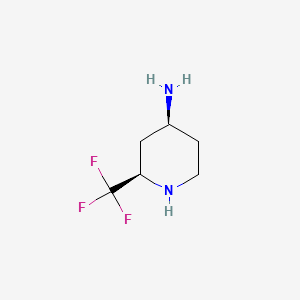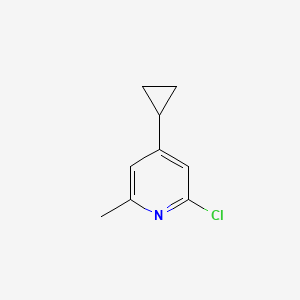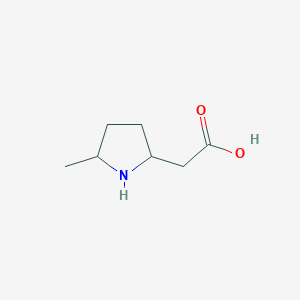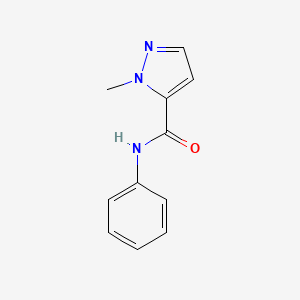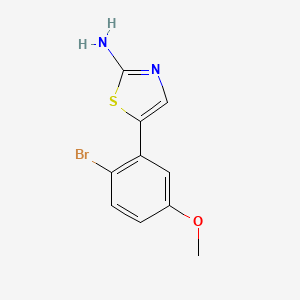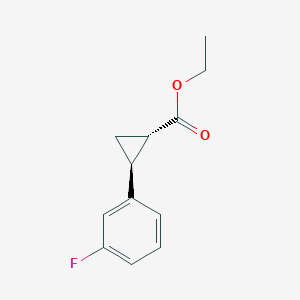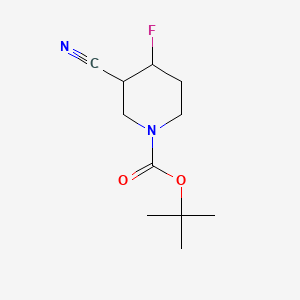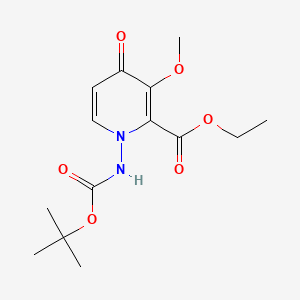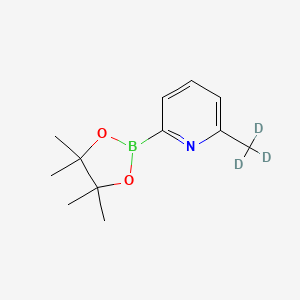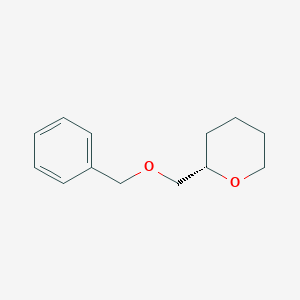
(S)-2-((Benzyloxy)methyl)tetrahydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((Benzyloxy)methyl)tetrahydro-2H-pyran is an organic compound that belongs to the class of tetrahydropyranyl ethers It is characterized by a tetrahydropyran ring substituted with a benzyloxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((Benzyloxy)methyl)tetrahydro-2H-pyran typically involves the protection of hydroxyl groups using tetrahydropyranyl (THP) ethers. One common method is the reaction of benzyl alcohol with dihydropyran in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more sustainable and versatile synthesis compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-2-((Benzyloxy)methyl)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction can produce the corresponding alcohol.
Scientific Research Applications
(S)-2-((Benzyloxy)methyl)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols in organic synthesis, allowing for selective reactions on other functional groups.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It serves as an intermediate in the synthesis of various medicinal compounds.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-2-((Benzyloxy)methyl)tetrahydro-2H-pyran involves its role as a protecting group in organic synthesis. The tetrahydropyranyl group can be easily introduced and removed under mild conditions, making it a valuable tool for chemists. The molecular targets and pathways involved depend on the specific application and the nature of the compounds being synthesized.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyranyl ethers: Other compounds in this class include (S)-2-((Methoxy)methyl)tetrahydro-2H-pyran and (S)-2-((Ethoxy)methyl)tetrahydro-2H-pyran.
Benzyloxy derivatives: Compounds such as benzyloxyethanol and benzyloxymethanol share similar structural features.
Uniqueness
(S)-2-((Benzyloxy)methyl)tetrahydro-2H-pyran is unique due to its specific combination of a tetrahydropyran ring and a benzyloxy methyl group. This combination provides distinct reactivity and stability, making it a versatile compound in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
(2S)-2-(phenylmethoxymethyl)oxane |
InChI |
InChI=1S/C13H18O2/c1-2-6-12(7-3-1)10-14-11-13-8-4-5-9-15-13/h1-3,6-7,13H,4-5,8-11H2/t13-/m0/s1 |
InChI Key |
IBOHXFWJVIANFF-ZDUSSCGKSA-N |
Isomeric SMILES |
C1CCO[C@@H](C1)COCC2=CC=CC=C2 |
Canonical SMILES |
C1CCOC(C1)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



